3-(2-Furyl)propan-1-amine Hydrochloride

Description

BenchChem offers high-quality 3-(2-Furyl)propan-1-amine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Furyl)propan-1-amine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

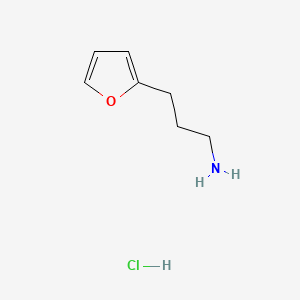

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12ClNO |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

3-(furan-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H11NO.ClH/c8-5-1-3-7-4-2-6-9-7;/h2,4,6H,1,3,5,8H2;1H |

InChI Key |

DTJUOYBGZSRKAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of 3-(furan-2-yl)propan-1-amine HCl

This technical guide provides a comprehensive analysis of 3-(furan-2-yl)propan-1-amine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry for the development of bioactive small molecules.

Chemical Identity & Structural Analysis

3-(Furan-2-yl)propan-1-amine HCl is a primary amine salt featuring a furan ring connected to a propyl linker. It serves as a critical "spacer" motif in drug design, allowing for the precise positioning of the aromatic furan ring relative to other pharmacophores while modulating lipophilicity and metabolic stability.

Core Identifiers

| Property | Detail |

| IUPAC Name | 3-(Furan-2-yl)propan-1-amine hydrochloride |

| Common Names | 3-(2-Furyl)propylamine HCl; Furanpropanamine HCl |

| CAS Number | 4428-38-0 (Free Base); Salt forms vary by vendor |

| Molecular Formula | C |

| Molecular Weight | 161.63 g/mol (Salt); 125.17 g/mol (Free Base) |

| SMILES | C1=COC(=C1)CCCN.Cl |

| InChI Key | BMBNEIGPGNXTRH-UHFFFAOYSA-N (Free Base) |

Structural Architecture

The molecule consists of three distinct domains:

-

Furan Ring: An electron-rich, five-membered aromatic heterocycle. It acts as a bioisostere for phenyl or thiophene rings but with higher polarity and distinct metabolic liabilities (e.g., oxidative ring opening).

-

Propyl Linker: A three-carbon saturated chain that provides rotational flexibility (

hybridization), separating the amine from the aromatic system. -

Primary Amine (HCl Salt): The reactive handle for further derivatization. In the HCl form, the nitrogen is protonated (

), rendering the compound a stable, water-soluble solid.

Physicochemical Properties

Understanding the physical behavior of this salt is crucial for handling and formulation.

| Property | Value / Description |

| Physical State | White to off-white crystalline solid (HCl salt); Colorless to pale yellow liquid (Free base). |

| Solubility | Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, ether). |

| pKa (Amine) | ~9.5 – 10.5 (Typical for primary alkyl amines). |

| Hygroscopicity | Moderate. HCl salts of primary amines can absorb atmospheric moisture; store under desiccant. |

| Stability | Acid Sensitive: The furan ring is susceptible to acid-catalyzed polymerization or ring-opening (hydrolysis) under harsh acidic conditions. However, the amine hydrochloride salt itself is stable if kept dry. |

Synthesis & Manufacturing Protocols

The synthesis of 3-(furan-2-yl)propan-1-amine typically proceeds via the modification of furfural (furan-2-carboxaldehyde), a biomass-derived platform chemical.

Pathway A: The Acrylonitrile Reduction Route (Preferred)

This route is efficient for generating the primary amine directly from a conjugated precursor.

-

Condensation: Furfural reacts with acetonitrile (or cyanoacetic acid followed by decarboxylation) to form 3-(furan-2-yl)acrylonitrile .

-

Reduction: The nitrile and the alkene are reduced simultaneously or stepwise using catalytic hydrogenation (e.g., Raney Nickel or Pd/C) or hydride donors (LiAlH

).

Pathway B: The Acrylic Acid/Amide Route

This pathway allows for the isolation of stable intermediates.

-

Knoevenagel Condensation: Furfural + Malonic Acid

3-(Furan-2-yl)acrylic acid . -

Amide Formation: Acid

Acid Chloride -

Reduction: Reduction of the amide using LiAlH

in THF yields the final amine.

Visualization of Synthesis Pathways

Caption: Two primary synthetic routes from Furfural. Pathway A (top) is more direct; Pathway B (bottom) offers stable intermediates.

Experimental Protocol: Standard Reduction

Note: This is a generalized protocol for the reduction of the nitrile intermediate (Pathway A).

Objective: Synthesis of 3-(furan-2-yl)propan-1-amine from 3-(furan-2-yl)acrylonitrile.

-

Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (

). -

Reagent Preparation: Suspend LiAlH

(2.0 equiv) in anhydrous THF (0.5 M concentration) at 0°C. -

Addition: Dissolve 3-(furan-2-yl)acrylonitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH

suspension over 30 minutes, maintaining temperature <5°C. -

Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Workup: Filter the granular precipitate through a Celite pad. Dry the filtrate over Na

SO -

Salt Formation: Dissolve the oil in diethyl ether. Add 2M HCl in ether dropwise. The white precipitate (HCl salt) is filtered, washed with cold ether, and dried under vacuum.

Applications in Drug Discovery

The 3-(furan-2-yl)propylamine scaffold is a versatile tool in medicinal chemistry.

Linker Strategy

The propyl chain provides a specific distance (~4-5 Å) between the amine (often a cation at physiological pH) and the aromatic furan ring. This is critical in:

-

GPCR Ligands: Mimicking the distance between the aromatic ring and the amine in neurotransmitters (e.g., serotonin, histamine).

-

Kinase Inhibitors: Connecting the ATP-binding hinge region to solvent-exposed solubilizing groups.

Furan as a Pharmacophore[6][7]

-

Hydrogen Bonding: The furan oxygen can act as a weak hydrogen bond acceptor.

-

Metabolic Activation: Furan rings can be metabolically oxidized by CYP450 enzymes to reactive enedials (e.g., cis-2-butene-1,4-dial). While this is often a toxicity liability (hepatotoxicity), it is sometimes exploited in prodrug strategies or covalent inhibitors.

Synthetic Intermediate

The amine group reacts with carboxylic acids, sulfonyl chlorides, or isocyanates to form libraries of:

-

Amides: Peptidomimetics.

-

Sulfonamides: Soluble enzyme inhibitors.

-

Ureas: H-bond donor/acceptor motifs.

Safety & Handling (E-E-A-T)

Warning: Furan derivatives possess distinct toxicological profiles compared to their phenyl analogs.

-

Furan Toxicity: The furan ring is structurally alerted for potential carcinogenicity and hepatotoxicity due to metabolic opening to reactive dialdehydes. Handle all furan-containing intermediates in a fume hood.

-

Corrosivity: As a primary amine, the free base is corrosive and a skin irritant. The HCl salt is an irritant (H315, H319).

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The furan ring can darken (polymerize) upon prolonged exposure to air and light.

References

-

PubChem. 3-(Furan-2-yl)propan-1-amine Compound Summary. National Library of Medicine. Link

-

ChemScene. Product Data: 3-(Furan-2-yl)propan-1-amine.[1][2][3][4]Link

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Demonstrates furan-acrylic acid synthetic pathways). Link

-

BenchChem. Synthesis of Furan-Containing Amino Alcohols. (General protocols for furan reduction). Link

Sources

3-(2-Furyl)propan-1-amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 3-(2-Furyl)propan-1-amine Hydrochloride for Researchers and Drug Development Professionals

Introduction

3-(2-Furyl)propan-1-amine hydrochloride is a heterocyclic compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its structural motif, featuring a furan ring connected to a propylamino chain, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various experimental settings. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, analytical characterization, and safety considerations of 3-(2-Furyl)propan-1-amine hydrochloride.

Chemical and Physical Properties

The fundamental properties of 3-(2-Furyl)propan-1-amine hydrochloride are summarized in the table below. The conversion of the free amine to its hydrochloride salt significantly impacts its physical properties, such as melting point and solubility, which is a critical consideration for its handling and application in aqueous media.

| Property | Value | Source/Calculation |

| Chemical Formula | C₇H₁₂ClNO | Calculated |

| Molecular Weight | 161.63 g/mol | Calculated |

| Appearance | White to off-white solid (expected) | General knowledge of amine hydrochlorides |

| Melting Point | Not available | |

| Solubility | Soluble in water (expected) | General knowledge of amine hydrochlorides |

| CAS Number (Free Base) | 4428-38-0 | [1] |

Synthesis of 3-(2-Furyl)propan-1-amine Hydrochloride

The synthesis of 3-(2-Furyl)propan-1-amine hydrochloride is typically achieved through a multi-step process, starting from readily available precursors. A common synthetic route involves the reduction of a suitable nitrogen-containing functional group. The final step is the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.[2][3]

Experimental Protocol: A Plausible Synthetic Route

-

Step 1: Reductive Amination of 3-(2-Furyl)propanal.

-

To a solution of 3-(2-Furyl)propanal (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-Furyl)propan-1-amine.

-

-

Step 2: Formation of the Hydrochloride Salt.

-

Dissolve the crude 3-(2-Furyl)propan-1-amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of 3-(2-Furyl)propan-1-amine hydrochloride will form.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: Synthetic workflow for 3-(2-Furyl)propan-1-amine hydrochloride.

Applications in Research and Drug Development

While specific applications of 3-(2-Furyl)propan-1-amine hydrochloride are not extensively documented in publicly available literature, its structural components suggest several areas of potential utility in drug discovery and development.

-

Scaffold for Novel Therapeutics: The furan ring is a key component in numerous biologically active compounds. This molecule can serve as a starting point for the synthesis of novel derivatives with potential activities as, for example, receptor antagonists or enzyme inhibitors.

-

Fragment-Based Drug Discovery: As a relatively small molecule, it can be used in fragment-based screening to identify new binding interactions with therapeutic targets.

-

Precursor for Analog Synthesis: The primary amine group provides a convenient handle for further chemical modifications, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies. Dimethylamine-containing compounds, for instance, have shown a wide array of pharmacological activities.[4]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 3-(2-Furyl)propan-1-amine hydrochloride. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the furan ring protons, the propyl chain protons, and the ammonium protons. |

| ¹³C NMR | Resonances for the carbon atoms of the furan ring and the propyl chain. |

| FT-IR | Characteristic stretches for N-H bonds in the ammonium group, C-H bonds, C-O-C of the furan ring, and C-N bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₇H₁₁NO) in the positive ion mode. |

Expected Spectroscopic Features

-

¹H NMR: The spectrum would likely show characteristic signals for the furan protons between 6.0 and 7.5 ppm. The methylene groups of the propyl chain would appear as multiplets in the upfield region, and the ammonium protons would likely be a broad singlet. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon atoms of the furan ring would resonate in the aromatic region (typically >100 ppm), while the aliphatic carbons of the propyl chain would appear at higher field strengths.

-

FT-IR: A broad absorption band in the region of 3000-3300 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary ammonium group.[3][5] C-H stretching vibrations would be observed just below 3000 cm⁻¹. The characteristic C-O-C stretching of the furan ring would also be present.

-

Mass Spectrometry: In positive ion mode electrospray ionization (ESI-MS), the spectrum would show a peak for the protonated molecule of the free base at m/z 126.1, corresponding to [C₇H₁₁NO + H]⁺.

Caption: Key structural features for spectroscopic analysis.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3-(2-Furyl)propan-1-amine hydrochloride. The GHS classification for the free base indicates that it is a combustible liquid and can cause serious eye damage.[6][7]

| Hazard | Precaution |

| Eye Contact | Causes serious eye damage. Wear appropriate eye protection. |

| Skin Contact | May cause skin irritation. Wear protective gloves. |

| Inhalation | May cause respiratory tract irritation. Use in a well-ventilated area. |

| Ingestion | Harmful if swallowed. Do not ingest. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.

References

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

PubChem. (n.d.). 3-(Furan-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. [Link]

-

ResearchGate. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. analyzetest.com [analyzetest.com]

- 6. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Technical Monograph: Physicochemical Characterization of Furan-2-Propanamine Hydrochloride

[1]

Executive Summary

Furan-2-propanamine hydrochloride (3-(furan-2-yl)propan-1-amine HCl) is a heterocyclic amine salt used primarily as a building block in medicinal chemistry.[1][2] It serves as a bioisostere for phenylpropylamine derivatives, offering altered lipophilicity and metabolic stability profiles due to the electron-rich furan ring.[1] This guide distinguishes the linear 3-carbon chain isomer from its branched "amphetamine-like" analog (1-(furan-2-yl)propan-2-amine), which has distinct pharmacological activity.[1]

Chemical Identity & Nomenclature

Precise identification is required due to the existence of positional isomers.

| Property | Detail |

| IUPAC Name | 3-(Furan-2-yl)propan-1-amine hydrochloride |

| Common Synonyms | 3-(2-Furyl)propylamine HCl; Furanpropanamine HCl |

| CAS Number (Free Base) | 4428-38-0 (Linear isomer) |

| CAS Number (HCl Salt) | Not widely listed; typically prepared in situ from base.[1] |

| Molecular Formula | C₇H₁₁NO[1][3] · HCl |

| Molecular Weight | 161.63 g/mol (Salt); 125.17 g/mol (Base) |

| SMILES | C1=COC(=C1)CCCN.Cl |

| Structure | Furan Ring – (CH₂)₃ – NH₂ · HCl |

Critical Disambiguation: Do not confuse with 1-(furan-2-yl)propan-2-amine (CAS 57580-64-0), the alpha-methylated "amphetamine" analog often investigated for stimulant properties.[1] This guide focuses on the linear propyl chain isomer.

Physicochemical Properties

The hydrochloride salt significantly improves the stability and water solubility of the otherwise volatile and oxidation-prone free base.[1]

Thermodynamic & Solubility Data

| Property | Value / Range | Notes |

| Physical State | Crystalline Solid | Hygroscopic; store under inert gas.[1] |

| Melting Point | 145 – 150 °C (Predicted) | Lower than phenethylamine HCl (217°C) due to furan ring geometry. |

| Boiling Point (Base) | 85–90 °C @ 10 mmHg | Free base is volatile; salt decomposes before boiling. |

| Solubility (Water) | > 50 mg/mL | Highly soluble; pH of 5% solution ≈ 5.0–6.0. |

| Solubility (Organic) | Soluble in EtOH, MeOH | Sparingly soluble in Et₂O, Hexane. |

| pKa (Conjugate Acid) | ~10.2 | Typical for primary alkyl amines. |

| LogP (Free Base) | 1.17 | Moderate lipophilicity; crosses BBB readily. |

Stability Profile

-

Oxidation Sensitivity: The furan ring is electron-rich and susceptible to oxidative opening (ring cleavage) under strongly acidic oxidizing conditions or prolonged exposure to air/light.[1]

-

Hygroscopicity: The HCl salt is hygroscopic. Exposure to moisture can lead to clumping and hydrolysis over time.

-

Incompatibility: Incompatible with strong oxidizing agents (peroxides, nitrates) and strong bases (liberates volatile free base).

Synthesis & Manufacturing Workflow

The synthesis typically proceeds via the reduction of furan-acrylic derivatives derived from furfural, a biomass-renewable feedstock.[1]

Synthetic Pathway Diagram

Figure 1: Industrial synthesis route via aldol condensation of furfural followed by reductive amination.[1][2][4][5][6][7][8][9]

Experimental Protocol: Salt Formation

Objective: Conversion of 3-(furan-2-yl)propan-1-amine (free base) to the hydrochloride salt.

-

Dissolution: Dissolve 10.0 g (80 mmol) of the crude amine free base in 50 mL of anhydrous diethyl ether or isopropanol. Cool to 0°C in an ice bath.

-

Acidification: Dropwise add 2.0 M HCl in diethyl ether (45 mL, 90 mmol) under vigorous stirring. A white to off-white precipitate will form immediately.[1]

-

Crystallization: Stir for 30 minutes at 0°C. If the product oils out (common with furan amines), add seed crystals or scratch the glass side.

-

Filtration: Filter the solid under argon/nitrogen atmosphere (to prevent moisture uptake).

-

Washing: Wash the filter cake with 2 x 20 mL cold anhydrous ether.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours. Store in a desiccator.

Analytical Characterization

Verification of the structure requires confirming both the integrity of the furan ring and the presence of the propyl-amine chain.[1]

| Method | Expected Signal / Diagnostic Peaks | Interpretation |

| ¹H NMR (D₂O) | δ 7.45 (d, 1H, H-5 furan) | Alpha-proton of furan ring.[1] |

| δ 6.35 (dd, 1H, H-4 furan) | Beta-proton; coupling confirms ring integrity.[1] | |

| δ 6.15 (d, 1H, H-3 furan) | Beta-proton adjacent to alkyl chain.[1] | |

| δ 2.95 (t, 2H, -CH₂-N) | Methylene adjacent to ammonium group.[1] | |

| δ 2.70 (t, 2H, Furan-CH₂-) | Benzylic-like position.[1] | |

| δ 1.95 (m, 2H, -CH₂-) | Central methylene bridge.[1] | |

| ¹³C NMR | ~155 ppm (C-2), ~142 ppm (C-5) | Characteristic furan ring carbons.[1] |

| Mass Spec (ESI) | m/z 126.1 [M+H]⁺ | Parent ion of the free base. |

| IR Spectroscopy | 3400–2800 cm⁻¹ (Broad) | N-H stretching (ammonium salt). |

| 735 cm⁻¹ | Furan ring "breathing" mode. |

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Peroxide Formation: Furan derivatives can form explosive peroxides upon prolonged exposure to air.[1] Test for peroxides before distilling or heating bulk material.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

References

-

PubChem Compound Summary. (2025). 3-(Furan-2-yl)propan-1-amine.[1][3][9][10][11] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025).[1] Product Specification: Furan-2-propanamine derivatives. Link

-

BenchChem. (2025). Synthesis of Furan-Based Chiral Amines: Technical Guide. Link

-

Royal Society of Chemistry. (2020). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination. Link

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Link

Sources

- 1. CAS 31375-17-4: Nerone | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. opastpublishers.com [opastpublishers.com]

- 5. PubChemLite - 2-furanpropylamine, n,n,5-trimethyl-, hydrochloride (C11H20NO) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine | C14H17NO2 | CID 2921616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Furyl)propan-1-amine Hydrochloride from Furfural

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-Furyl)propan-1-amine hydrochloride, a valuable building block in medicinal chemistry and materials science, starting from the renewable platform chemical furfural. The protocol herein details a robust two-step synthetic sequence involving a base-catalyzed Henry reaction followed by a catalytic reduction. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Furfural, a commodity chemical readily derived from lignocellulosic biomass, represents a key starting material in the transition towards a more sustainable chemical industry.[1] Its rich chemistry allows for its conversion into a diverse array of value-added furanic compounds. Among these, furan-containing amines are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. This application note outlines a reliable and scalable synthesis of 3-(2-Furyl)propan-1-amine hydrochloride, a primary amine with a three-carbon linker to the furan ring. The synthetic strategy hinges on the classic Henry (nitroaldol) reaction to form the crucial carbon-carbon bond, followed by the reduction of the resulting nitroalkene.

Overall Synthetic Strategy

The synthesis of 3-(2-Furyl)propan-1-amine hydrochloride from furfural is accomplished via a two-step process. The initial step involves the condensation of furfural with nitroethane in a Henry reaction to yield 1-(2-furyl)-2-nitroprop-1-ene. The subsequent step is the reduction of the nitroalkene to the corresponding primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Caption: Overall synthetic workflow from furfural to the target hydrochloride salt.

Part 1: Synthesis of 1-(2-Furyl)-2-nitroprop-1-ene (Henry Reaction)

The Henry reaction is a classic C-C bond formation reaction between a nitroalkane and a carbonyl compound, catalyzed by a base.[2][3] In this protocol, the α-proton of nitroethane is deprotonated by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of furfural. The resulting β-nitro alcohol readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene, 1-(2-furyl)-2-nitroprop-1-ene.

Experimental Protocol

Materials:

-

Furfural (≥98%)

-

Nitroethane (≥98%)

-

n-Butylamine (≥99%)

-

Ethanol, absolute

-

Glacial Acetic Acid

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

To a 250 mL round-bottom flask, add furfural (0.1 mol, 9.61 g) and nitroethane (0.15 mol, 11.26 g).

-

Cool the mixture in an ice bath and slowly add n-butylamine (0.02 mol, 1.46 g) dropwise with stirring. The choice of a mild organic base like n-butylamine helps to control the reaction rate and minimize side reactions.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Subsequently, heat the reaction mixture to reflux for 4 hours. The elevated temperature promotes the dehydration of the intermediate nitroalkanol to the desired nitroalkene.

-

After reflux, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

-

If crystallization is slow, scratch the inside of the flask with a glass rod or add a seed crystal.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1-(2-furyl)-2-nitroprop-1-ene as a yellow solid.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Furfural | 96.09 | 0.1 | 8.2 mL (9.61 g) |

| Nitroethane | 75.07 | 0.15 | 10.7 mL (11.26 g) |

| n-Butylamine | 73.14 | 0.02 | 2.0 mL (1.46 g) |

Expected Yield: ~75-85%

Part 2: Synthesis of 3-(2-Furyl)propan-1-amine Hydrochloride

The reduction of the nitroalkene to the primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is an effective catalyst for the reduction of both the nitro group and the carbon-carbon double bond. The reaction is carried out under a hydrogen atmosphere. The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, which facilitates isolation and improves the stability of the final product.

Experimental Protocol

Materials:

-

1-(2-Furyl)-2-nitroprop-1-ene

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Parr hydrogenation apparatus or similar setup

-

Filter agent (e.g., Celite®)

Procedure:

-

In a pressure vessel suitable for hydrogenation, dissolve 1-(2-furyl)-2-nitroprop-1-ene (0.05 mol, 7.65 g) in methanol (100 mL).

-

Carefully add 10% Pd/C (5 mol %, ~0.5 g) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a nitrogen atmosphere.

-

Seal the vessel and purge it with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours or until hydrogen uptake ceases.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings, and cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2, check with pH paper). The hydrochloride salt will precipitate.

-

If precipitation is incomplete, you can partially remove the methanol under reduced pressure.

-

Collect the solid 3-(2-Furyl)propan-1-amine hydrochloride by vacuum filtration.

-

Wash the product with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to obtain a crystalline solid.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 1-(2-Furyl)-2-nitroprop-1-ene | 153.14 | 0.05 | 7.65 g |

| 10% Pd/C | - | - | ~0.5 g |

| Methanol | 32.04 | - | 100 mL |

| Conc. HCl | 36.46 | - | As needed |

Expected Yield: ~80-90%

Characterization of 3-(2-Furyl)propan-1-amine Hydrochloride

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): The NMR spectra should be consistent with the structure of 3-(2-Furyl)propan-1-amine hydrochloride. Key signals to look for in ¹H NMR include the furan ring protons, and the three methylene groups of the propyl chain.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free amine (m/z = 125.17).[4][5]

-

FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the amine salt (N-H stretching) and the furan ring.

Safety and Handling Precautions

-

Furfural: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Nitroethane: Flammable liquid and vapor. Harmful if swallowed. Handle with care in a fume hood.

-

n-Butylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle in an inert atmosphere when possible. Do not allow the catalyst to dry out completely during filtration.

-

Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested before use.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with appropriate PPE.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(2-Furyl)propan-1-amine hydrochloride from the bio-based starting material, furfural. The described two-step sequence, employing a Henry reaction and catalytic hydrogenation, is a practical and scalable method for accessing this valuable amine building block. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently synthesize this compound for a variety of applications in drug discovery and materials science.

References

-

Recent advances in the conversion of furfural into bio-chemicals - PMC - NIH. (n.d.). Retrieved from [Link]

-

Henry reaction - Wikipedia. (2023, October 29). Retrieved from [Link]

-

Henry Reaction - Master Organic Chemistry. (2023, April 20). Retrieved from [Link]

-

3-(Furan-2-yl)propan-1-amine | C7H11NO - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Furfural for synthesis 98-01-1 [sigmaaldrich.com]

Application Notes and Protocols for Reductive Amination Using 3-(2-Furyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination and the Furan Moiety

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its robustness, operational simplicity, and broad substrate scope make it an indispensable tool for the construction of carbon-nitrogen bonds, a linkage prevalent in a vast array of biologically active molecules.[1][2][3] This application note provides a detailed guide to performing reductive amination using 3-(2-Furyl)propan-1-amine, a versatile building block that introduces the furan moiety into target structures.

The furan ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its presence can influence pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability.[4][5][6] The ability to efficiently incorporate this motif via a reliable method like reductive amination is therefore of significant strategic value in drug discovery and development programs.

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer practical guidance on troubleshooting and optimization.

Mechanistic Overview: A Tale of Two Steps in One Pot

The reductive amination of an aldehyde or ketone with a primary amine, such as 3-(2-Furyl)propan-1-amine, proceeds through a two-step sequence that is typically conducted in a single reaction vessel ("one-pot").[7][8]

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[7][9]

-

Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product.[7][10]

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[10][11]

// Reactants Carbonyl [label="Aldehyde/Ketone (R-CHO/R-CO-R')"]; Amine [label="3-(2-Furyl)propan-1-amine"];

// Intermediates Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine Intermediate"]; Iminium [label="Iminium Ion"];

// Product Product [label="Secondary Amine Product", color="#EA4335"];

// Reducing Agent Hydride [label="[H⁻] (from reducing agent)", shape=ellipse, color="#FBBC05"];

// Pathway Carbonyl -> Hemiaminal [label="+ Amine"]; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Iminium [label="+ H⁺"]; Iminium -> Product [label="+ [H⁻]"]; Imine -> Product [label="+ [H⁻]"];

{rank=same; Carbonyl; Amine;} {rank=same; Imine; Iminium;} }

Caption: Step-by-step workflow for the reductive amination protocol.

Protocol 2: Two-Step, One-Pot Procedure using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative, particularly for aldehydes.

Materials:

-

Same as Protocol 1, with the substitution of NaBH(OAc)₃ with NaBH₄ and the use of Methanol (MeOH) as the solvent.

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and 3-(2-Furyl)propan-1-amine (1.0 - 1.2 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine. [12]2. Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Follow steps 5-9 as described in Protocol 1.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Incomplete imine formation.- Deactivated reducing agent.- Sterically hindered substrates. | - For ketones, add acetic acid to catalyze imine formation.- Use freshly opened or properly stored NaBH(OAc)₃.- Increase reaction time and/or temperature. Consider a more reactive reducing agent. |

| Presence of Alcohol Byproduct | - Use of a non-selective reducing agent (e.g., NaBH₄ added too early).- Water present in the reaction. | - Ensure complete imine formation before adding NaBH₄.- Use NaBH(OAc)₃ which is more selective.- Use anhydrous solvents and reagents. |

| Formation of Dialkylated Product | - Reaction of the secondary amine product with remaining aldehyde. | - Use a slight excess of the amine (1.1-1.2 eq) to consume the aldehyde. |

| Complex Mixture of Products | - Instability of the furan ring under strongly acidic conditions.- Side reactions of other functional groups. | - Avoid strong acids. Use NaBH(OAc)₃ which does not require significant acid catalysis.- Protect sensitive functional groups if necessary. |

Conclusion

The reductive amination of 3-(2-Furyl)propan-1-amine with various aldehydes and ketones is a highly effective and versatile method for the synthesis of novel secondary amines containing the valuable furan moiety. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can reliably access a diverse range of compounds for applications in drug discovery and materials science. The protocols provided herein, particularly the use of sodium triacetoxyborohydride, offer a robust and reproducible starting point for these synthetic endeavors.

References

-

Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023, March 5). MDPI. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

-

Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiγAlOx Catalysts. (2019, February 1). ACS Omega. [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). PubMed. [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). PMC. [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. [Link]

-

Tarasova, Y. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

-

Das, S., & Patra, A. (2021). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 52(1). [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

-

Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. (2020, August 19). Chemical Reviews. [Link]

-

Can someone please explain reductive amination. (2017, December 13). Reddit. [Link]

-

Myers Chem 115. Harvard University. [Link]

-

Application Note – Reductive Amination. Synple Chem. [Link]

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable. ACS GCI Pharmaceutical Roundtable. [Link]

-

Reductive amination - Wikipedia. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

procedure for preparing 3-(furan-2-yl)propylamine HCl salt

Application Note & Protocol

A Robust, Scalable Synthesis of 3-(Furan-2-yl)propylamine Hydrochloride: A Key Intermediate for Pharmaceutical Development

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(furan-2-yl)propylamine hydrochloride. Furan-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2] This guide details a reliable two-step procedure, beginning with the reduction of 3-(furan-2-yl)propanenitrile to the corresponding primary amine using lithium aluminum hydride (LAH), followed by conversion to its stable hydrochloride salt. The protocol emphasizes safety, scalability, and high-yield purification, making it suitable for researchers in both academic and industrial drug development settings.

Introduction & Scientific Context

The furan moiety is a privileged scaffold in pharmaceutical sciences, appearing in approved drugs such as ranitidine and furosemide.[3] Its unique electronic and conformational properties make it an attractive component for modulating pharmacological activity. 3-(Furan-2-yl)propylamine serves as a versatile building block, providing a primary amine handle for further functionalization, such as amide bond formation, reductive amination, or elaboration into more complex heterocyclic systems.

The synthesis described herein proceeds via the reduction of a nitrile, a fundamental transformation in organic chemistry. We have selected Lithium Aluminum Hydride (LAH, LiAlH₄) for this purpose due to its high efficacy in converting nitriles to primary amines. The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group.[4][5][6] Two successive hydride additions, followed by an aqueous workup to protonate the resulting dianion, yield the primary amine.[7] The subsequent conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and handling characteristics, which are critical for storage and downstream applications.

Overall Synthesis Scheme

Scheme 1. Two-step synthesis of 3-(furan-2-yl)propylamine HCl from 3-(furan-2-yl)propanenitrile.

Safety & Hazard Management

Critical Safety Notice: This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood by personnel trained in handling air- and moisture-sensitive reagents.

-

Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[8][9] It is toxic if swallowed and causes severe skin and eye burns.[8][10] Never allow LiAlH₄ to come into contact with water or protic solvents outside of a controlled quenching procedure.[11] It must be handled under a dry, inert atmosphere (e.g., Nitrogen or Argon).[10]

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable liquids that can form explosive peroxides upon exposure to air and light.[12] Use from freshly opened containers or stills, and ensure no ignition sources are present.[13]

-

Furan Derivatives: The furan ring system can be susceptible to degradation under strongly acidic conditions. Furan itself is a potential carcinogen and peroxide former.[14] Handle with appropriate personal protective equipment (PPE) and store away from light and air.

-

Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE, including acid-resistant gloves and safety goggles.

Materials & Equipment

| Reagents & Chemicals | Grade | Supplier Example |

| 3-(Furan-2-yl)propanenitrile | ≥97% | Sigma-Aldrich |

| Lithium Aluminum Hydride (LiAlH₄) | Powder or Granular | Sigma-Aldrich |

| Tetrahydrofuran (THF), Anhydrous | ≥99.9%, DriSolv® | MilliporeSigma |

| Diethyl Ether (Et₂O), Anhydrous | ≥99.7%, DriSolv® | Fisher Scientific |

| Hydrochloric Acid solution, 2.0 M in Et₂O | ACS Grade | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | VWR |

| Sodium Hydroxide (NaOH) | ACS Grade | VWR |

| Deionized Water (H₂O) | Type II | In-house |

| Celite® 545 | N/A | Fisher Scientific |

| Equipment | Specification |

| Three-neck round-bottom flask (500 mL) | Flame-dried |

| Magnetic stirrer and stir bar | |

| Reflux condenser with gas inlet/outlet | |

| Addition funnel (125 mL), pressure-equalizing | |

| Nitrogen or Argon gas line with bubbler | |

| Ice-water bath and heating mantle | |

| Schlenk line or similar inert atmosphere setup | Recommended |

| Rotary evaporator | |

| Büchner funnel and filter flask | |

| Standard laboratory glassware | Oven-dried |

Experimental Protocols

Part A: Reduction of 3-(Furan-2-yl)propanenitrile

This protocol details the reduction of the nitrile to the free-base amine.

-

Inert Atmosphere Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. This step is critical to remove adsorbed water, which would violently react with the LiAlH₄.[10]

-

Reagent Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (2.5 g, 65.9 mmol, 1.5 equiv). Under a gentle flow of nitrogen, add 100 mL of anhydrous THF via cannula or syringe.

-

Initial Cooling: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath. This is necessary to control the initial exothermic reaction upon addition of the substrate.

-

Substrate Addition: Dissolve 3-(furan-2-yl)propanenitrile (5.3 g, 43.8 mmol, 1.0 equiv) in 50 mL of anhydrous THF in the addition funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over a period of 45-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 66 °C for THF) using a heating mantle. Maintain reflux for 4 hours. The elevated temperature ensures the reaction proceeds to completion.

-

Controlled Quenching (Fieser Workup): After 4 hours, cool the reaction mixture back down to 0 °C in an ice-water bath. Perform the following steps with extreme caution , as the quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas.

-

Slowly and dropwise, add 2.5 mL of deionized water.

-

Next, slowly add 2.5 mL of 15% (w/v) aqueous sodium hydroxide solution.

-

Finally, add 7.5 mL of deionized water.

-

This specific sequence is designed to precipitate the aluminum salts as a granular, easily filterable solid.

-

-

Workup and Isolation: Remove the ice bath and stir the resulting greyish-white suspension vigorously at room temperature for 30 minutes.

-

Filter the suspension through a pad of Celite® in a Büchner funnel, washing the filter cake with diethyl ether (3 x 50 mL).

-

Combine the filtrate and washes in a separatory funnel. Wash the organic layer with saturated brine (1 x 50 mL) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is 3-(furan-2-yl)propylamine. For many applications, this crude product is of sufficient purity to proceed to the next step.

Part B: Preparation of 3-(Furan-2-yl)propylamine HCl Salt

This protocol converts the free-base amine into its stable hydrochloride salt.

-

Dissolution: Dissolve the crude 3-(furan-2-yl)propylamine from Part A in 100 mL of anhydrous diethyl ether.

-

Precipitation: While stirring the solution at room temperature, slowly add 2.0 M HCl in diethyl ether (approx. 25 mL, 50 mmol, ~1.1 equiv). The hydrochloride salt will immediately begin to precipitate as a white or off-white solid.

-

Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-salt impurities.

-

Drying: Dry the resulting solid under high vacuum for several hours to remove all residual solvent. This yields the final product, 3-(furan-2-yl)propylamine HCl.

Characterization & Data

| Parameter | Value |

| Final Product | 3-(Furan-2-yl)propylamine Hydrochloride |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₁₂ClNO |

| Molecular Weight | 161.63 g/mol |

| Expected Yield | 75-85% (over two steps) |

| Hypothetical ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (br s, 3H, -NH₃⁺), 7.58 (m, 1H, furan-H5), 6.39 (m, 1H, furan-H4), 6.15 (m, 1H, furan-H3), 2.85 (t, J=7.6 Hz, 2H, -CH₂-NH₃⁺), 2.68 (t, J=7.6 Hz, 2H, furan-CH₂-), 1.88 (p, J=7.6 Hz, 2H, -CH₂-CH₂-CH₂-) |

| Hypothetical IR (ATR, cm⁻¹) | 3000-2800 (br, -NH₃⁺ stretch), 1605, 1508, 1010 (furan ring) |

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-(Furan-2-yl)propanenitrile | 121.14 | 5.3 g | 43.8 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.5 g | 65.9 | 1.5 |

| 2.0 M HCl in Diethyl Ether | N/A | ~25 mL | ~50 | ~1.1 |

Synthesis Workflow Diagram

Caption: Workflow for the two-part synthesis of 3-(furan-2-yl)propylamine HCl.

References

- Vertex AI Search Grounding. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction.

- Sigma-Aldrich. (2014, June 24). Lithium aluminum hydride - Safety Data Sheet.

- Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles.

- Chemguide. Reducing nitriles to primary amines.

- Sigma-Aldrich. (2011, March 12). Aluminium lithium hydride - Safety Data Sheet.

- Fisher Scientific. (2010, November 16). Lithium aluminium hydride - Safety Data Sheet.

- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.

- Chemos GmbH & Co. KG. SAFETY DATA SHEET: aluminium lithium hydride.

- Echemi. 2-Furanacetonitrile SDS, 2745-25-7 Safety Data Sheets.

- Sigma-Aldrich. (2025, December 25). Lithium aluminum hydride solution - SAFETY DATA SHEET.

- Echemi. (2024, August 23). 2745-25-7 2-(furan-2-yl)acetonitrile.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.

- PubChem. 3-(Furan-2-yl)propan-1-amine.

- Western Carolina University. Standard Operating Procedure for the use of Furan.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. 2-(Furan-2-yl)acetonitrile AldrichCPR 2745-25-7.

- MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.

- PubMed Central (PMC). (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

- Organic Chemistry Portal. Amine synthesis by nitrile reduction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. chemos.de [chemos.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. wcu.edu [wcu.edu]

Advanced Solvent Selection & Handling Protocol: 3-(2-Furyl)propan-1-amine Hydrochloride

Part 1: Executive Summary & Chemical Profile

The Dual-Reactivity Challenge

3-(2-Furyl)propan-1-amine hydrochloride represents a classic "Janus" substrate in medicinal chemistry. It possesses two distinct reactive centers with opposing stability requirements:

-

The Primary Amine (

): A robust nucleophile requiring basic conditions or polar solvents to solubilize the salt form. -

The Furan Ring: An electron-rich heteroaromatic system highly susceptible to acid-catalyzed polymerization (resinification) and oxidative ring-opening.

Core Directive: The solvent system must solubilize the ionic hydrochloride salt without exposing the furan ring to strong Lewis acids or uncontrolled oxidative stress.

Physicochemical Profile[1][2]

-

Molecular Weight: 161.63 g/mol (HCl salt)[4]

-

Appearance: White to off-white hygroscopic solid.

-

Acidity: The ammonium proton typically has a pKa

9-10. -

Furan Sensitivity: High sensitivity to mineral acids (pH < 1) and oxidizing solvents (e.g., peroxides in aged ethers).

Part 2: Solvent Compatibility Matrix

The following data synthesizes empirical solubility behavior for primary amine hydrochlorides linked to lipophilic aromatic systems.

| Solvent Class | Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Suitability Rating | Application Notes |

| Protic Polar | Water | High (>100 mg/mL) | Low | ⭐⭐ | Good for workup; poor for anhydrous coupling. |

| Methanol | High | High | ⭐⭐⭐⭐⭐ | Best for storage & transfer. Stabilizes furan against polymerization. | |

| Ethanol | High | High | ⭐⭐⭐⭐ | Excellent green alternative to MeOH. | |

| Aprotic Polar | DMF/DMSO | High | High | ⭐⭐⭐ | Good solubility but difficult to remove; promotes furan decomposition at high T (>100°C). |

| Acetonitrile | Moderate | High | ⭐⭐⭐ | Excellent for amide couplings; salt may require mild heating. | |

| Chlorinated | DCM | Moderate | High | ⭐⭐⭐⭐⭐ | Gold Standard for acylation/alkylation after in-situ neutralization. |

| Chloroform | Moderate | High | ⭐⭐ | Avoid if acidic stabilizers (HCl) are present; can degrade furan. | |

| Ethers | THF | Low | High | ⭐⭐⭐ | Requires free-basing first. Warning: Peroxides oxidize furan. |

| 2-MeTHF | Very Low | High | ⭐⭐⭐⭐ | Green Choice. Excellent for extraction of the free base. | |

| Hydrocarbons | Hexane/Tol | Insoluble | Moderate | ⭐ | Only for precipitation of the salt or purification of free base. |

Part 3: Critical Protocols

Protocol A: The "Safe-Switch" Free-Basing Method

Purpose: To convert the stable storage form (HCl salt) into the reactive nucleophile (Free Base) without triggering furan polymerization.

Reagents:

-

3-(2-Furyl)propan-1-amine HCl (1.0 eq)

-

Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

-

Saturated aq.

(Mild base is crucial; avoid strong NaOH if possible to prevent side reactions).

Workflow:

-

Dissolution: Suspend the amine HCl salt in DCM (10 mL per gram). It will likely remain a suspension.

-

Biphasic Neutralization: Add an equal volume of saturated

. -

Agitation: Stir vigorously for 15 minutes. The organic layer will clarify as the free amine dissolves into the DCM.

-

Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

-

Drying: Dry combined organics over anhydrous

(Avoid -

Concentration: Evaporate solvent at < 30°C . Furan derivatives can be volatile; do not apply high vacuum for prolonged periods.

Protocol B: Standard Amide Coupling (HATU/EDC)

Context: Attaching the amine to a carboxylic acid scaffold.

Solvent Choice: DMF (if solubility is key) or DCM (for easier workup). Base Choice: DIPEA (Diisopropylethylamine).

Step-by-Step:

-

Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF or DCM.

-

Add the Coupling Agent (HATU or EDC/HOBt, 1.1 eq) and stir for 5 mins to activate.

-

In-Situ Neutralization: Add 3-(2-Furyl)propan-1-amine HCl (1.0 eq) directly to the vessel.

-

Immediately add DIPEA (3.0 eq) .

-

Note: 1 eq neutralizes the HCl, 2 eq acts as the base for the reaction.

-

-

Monitoring: Monitor via LCMS. The reaction is usually complete in 1-2 hours at RT.

-

Workup: Dilute with EtOAc, wash with 5% Citric Acid (Brief wash! Do not soak furan in acid), then Sat.

, then Brine.[5]

Protocol C: Reductive Amination

Context: Reacting with an aldehyde.

Solvent Choice: Methanol or DCE (Dichloroethane) .

Reducing Agent:

Step-by-Step:

-

Dissolve the Aldehyde (1.0 eq) and Amine HCl (1.0 eq) in DCE.

-

Add TEA (Triethylamine, 1.0 eq) to free the amine. Stir for 30 mins to form the imine.

-

Scientific Insight: Adding molecular sieves (4Å) helps drive imine formation.

-

-

Add

(1.5 eq). -

-

Caution: Do not use strong acid catalysts (like acetic acid) in large excess if heating is required, as this risks furan degradation.

-

Part 4: Visualization & Logic

Solvent Selection Decision Tree

This diagram guides the researcher to the optimal solvent based on reaction type and furan stability constraints.

Figure 1: Decision logic for solvent selection prioritizing furan ring stability.

The "Safe-Switch" Free-Basing Workflow

Visualizing the phase-transfer neutralization protocol.

Figure 2: Step-by-step workflow for generating the free base in situ or for isolation.

Part 5: References

-

PubChem. (2025). 3-(Furan-2-yl)propan-1-amine Compound Summary. National Library of Medicine. [Link]

-

Lingham, A. R., et al. (2002).[6] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.[6] [Link]6]

-

Hu, X., et al. (2016).[7] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion. RSC Advances. [Link]

Sources

- 1. 98773-80-9|3-(2-Furyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]

Application Note: High-Selectivity Catalytic Hydrogenation of Furan-2-acrolein to 3-(2-Furyl)propan-1-amine

Abstract

This application note details the protocol for the chemoselective synthesis of 3-(2-Furyl)propan-1-amine from furan-2-acrolein . The transformation requires the simultaneous saturation of an exocyclic C=C double bond and the reductive amination of an aldehyde, all while strictly preserving the sensitive furan heteroaromatic ring. We present a validated methodology using Raney® Nickel under ammoniacal conditions, achieving >90% selectivity. This guide addresses critical process parameters, pyrophoric catalyst handling, and mechanistic insights to avoid common pitfalls such as furan ring saturation (tetrahydrofuran formation) and secondary amine dimerization.

Introduction: The Chemoselectivity Paradox

The synthesis of 3-(2-Furyl)propan-1-amine presents a classic "Chemoselectivity Paradox" in heterogeneous catalysis. The starting material, furan-2-acrolein, contains three distinct reducible functionalities:

-

The Aldehyde (C=O): Requires condensation with ammonia and subsequent reduction (C=N

C-N). -

The Exocyclic Alkene (C=C): Conjugated with the furan ring; requires saturation.

-

The Furan Ring (C=C-O-C=C): A heteroaromatic system that is susceptible to hydrogenation, particularly under the high-pressure conditions often required for amine synthesis.

Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are often too aggressive, leading to the over-reduced byproduct 3-(tetrahydrofuran-2-yl)propan-1-amine . To achieve the target molecule, the catalyst must be active enough to reduce the aliphatic unsaturation but "ignore" the aromatic furan ring.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a reductive amination pathway.[1][2] The initial step is the condensation of furan-2-acrolein with ammonia to form the intermediate imine (Schiff base). This is followed by step-wise hydrogenation.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways. The Green Path represents the desired route. The Red Paths represent critical failure modes (Ring Saturation or Dimerization).

Caption: Figure 1. Reaction network showing the selective pathway to the furan-propylamine derivative versus competitive over-reduction and dimerization.

Catalyst Selection Guide

The choice of catalyst is the single most deterministic factor in this synthesis.

| Catalyst System | Activity (C=C/C=N) | Furan Preservation | Risk Profile | Recommendation |

| Raney® Nickel | High | Excellent | High (Pyrophoric) | Primary Choice |

| Pd/C (5-10%) | Very High | Poor | Low | Not Recommended (Ring saturation) |

| Pt/C | High | Moderate/Poor | Low | Risk of dehalogenation (if applicable) |

| Cobalt (Skeletal) | Moderate | Good | High | Alternative if Ni fails |

| Rh/Al2O3 | High | Moderate | Low | Expensive; used for difficult substrates |

Why Raney Nickel? Skeletal Nickel (Raney type) possesses a unique surface electronic structure that activates exocyclic double bonds and nitriles/imines efficiently but has a high activation energy barrier for hydrogenating the electron-rich furan ring, provided the temperature is kept below 100°C.

Detailed Experimental Protocol

Safety Pre-requisites

-

Pyrophoric Hazard: Raney Nickel ignites spontaneously in air when dry. It must always be kept under solvent (water or alcohol).

-

High Pressure: This reaction utilizes hydrogen gas at 30–50 bar. Ensure autoclave is rated and burst-disk protected.

-

Ammonia: Toxic and corrosive. Handle in a well-ventilated fume hood.

Materials

-

Substrate: Furan-2-acrolein (Purity >98%).

-

Solvent: Methanol (Anhydrous preferred).

-

Ammonia Source: 7N Ammonia in Methanol (commercially available) OR Liquid Ammonia.

-

Catalyst: Raney® Nickel (approx. 50% slurry in water).

-

Hydrogen: Grade 5.0 (99.999%).

Step-by-Step Workflow

Caption: Figure 2. Operational workflow for the batch hydrogenation process.

Protocol Execution:

-

Catalyst Washing: Weigh out Raney Nickel slurry (10-20 wt% relative to substrate). Decant the water and wash the catalyst 3 times with Methanol to replace the aqueous phase. Do not let the catalyst dry.

-

Loading: In a high-pressure autoclave (e.g., Parr reactor), add the Furan-2-acrolein dissolved in Methanol. Add the washed Raney Nickel.

-

Ammonia Charge: Add 7N Methanolic Ammonia.

-

Critical Parameter: Maintain a molar ratio of NH₃ : Substrate

5:1 . This excess suppresses the formation of secondary amines (dimers) by shifting the equilibrium toward the primary imine.

-

-

Reaction:

-

Seal the reactor and purge with Nitrogen (3x) then Hydrogen (3x).

-

Pressurize to 40 bar (approx. 580 psi) with H₂.

-

Heat to 80°C .

-

Stir vigorously (800–1000 rpm) to eliminate mass transfer limitations.

-

Run time: 4–6 hours (monitor H₂ uptake until cessation).

-

-

Workup:

-

Cool reactor to room temperature. Vent H₂.

-

Filtration: Filter the reaction mixture through a Celite pad. Safety: Immediately quench the filter cake with water; dry Ra-Ni on filter paper can ignite.

-

Concentration: Remove Methanol and excess Ammonia via rotary evaporation.

-

-

Purification: The crude oil is usually >90% pure. Final purification is achieved by vacuum distillation (bp approx. 80-90°C at 1-2 mmHg) or column chromatography (DCM/MeOH/NH₄OH).

Analytical Validation

Confirm the structure and purity using the following markers:

-

1H NMR (CDCl₃):

-

Furan Ring: Distinct doublets/multiplets at

~7.3 (H5), 6.3 (H4), 6.0 (H3) ppm. Absence of these signals indicates ring saturation. -

Propyl Chain: Look for three methylene (

) groups. The -

Amine: Broad singlet (

~1.2–2.0 ppm) for

-

-

GC-MS:

-

Target Mass: M+ = 125.[3]

-

Common Impurity: M+ = 129 (Tetrahydrofuran analog) or M+ = 233 (Dimer).

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product contains Tetrahydrofuran ring | Catalyst too active or Temp too high | Reduce Temp to 60°C. Ensure Catalyst is Ra-Ni, not Pd. |

| Significant Dimer formation | Insufficient Ammonia | Increase NH₃:Substrate ratio to 10:1. |

| Incomplete Conversion | Poisoned Catalyst or H₂ Starvation | Check stirring speed (gas-liquid mass transfer). Use fresh catalyst. |

| Polymerization (Tarry residue) | Acrolein instability | Ensure substrate is fresh/distilled. Keep temp <100°C. |

References

-

Selectivity in Furan Hydrogenation

- Study of Raney Nickel selectivity for furan deriv

-

Source: (Contextual grounding on furan ring preservation).

-

Reductive Amination Principles

- General protocols for aldehyde-to-amine conversion.

-

Source:

-

Catalyst Properties

- Raney Nickel handling and activity profiles.

-

Source: (Foundational text on Furfuryl amine synthesis via Ra-Ni).

-

Specific Substrate Data

- 3-(furan-2-yl)

-

Source:

Disclaimer: This protocol involves hazardous materials (high-pressure hydrogen, pyrophoric catalysts, toxic ammonia). A thorough Risk Assessment must be performed by qualified personnel before execution.

Sources

Application Note: Handling, Storage, and Stabilization Protocols for Furan-Based Amine Salts

Abstract & Strategic Importance

Furan-based amine salts are critical "warheads" and synthons in medicinal chemistry, serving as precursors for peptidomimetics (e.g., Ranitidine analogs) and bio-based platform chemicals.[1] However, their utility is often compromised by a "stability paradox": the electron-rich furan ring that makes them versatile also renders them highly susceptible to oxidative degradation and acid-catalyzed ring opening.[2]

This Application Note provides a rigorous, field-proven methodology for the storage and handling of these materials. By adhering to these protocols, researchers can prevent the formation of varying impurities (such as 1,4-dicarbonyls and polymeric tars) that frequently lead to inexplicable assay failures.

Chemical Stability Profile: The Mechanism of Failure

To handle these compounds effectively, one must understand the causality of their degradation. The stability profile is governed by three competing failure modes:

The Hygroscopicity-Acidity Cycle

While amine salts (e.g., hydrochlorides) are generally more stable than their free bases, they are often hygroscopic.

-

Mechanism: Absorption of atmospheric moisture solvates the salt, creating a localized acidic aqueous micro-environment on the crystal surface.

-

Consequence: Under these acidic aqueous conditions, the furan ring undergoes hydrolytic ring opening (a variation of the Achmatowicz reaction pathway), yielding reactive 1,4-dicarbonyls (keto-aldehydes). These acyclic intermediates rapidly polymerize to form brown/black insoluble tars [1, 2].[2]

Oxidative Sensitivity

The furan ring is an electron-rich enol ether equivalent.[2]

-

Mechanism: Exposure to atmospheric oxygen, particularly in the presence of light, generates singlet oxygen or radical species that attack the furan ring.

-

Consequence: Formation of peroxides or butenolide derivatives, which degrade purity and can act as electrophilic scavengers in subsequent biological assays [3].

Thermal Instability (Maillard-Type)

Even in solid state, elevated temperatures can trigger intermolecular reactions between the amine (even if protonated, equilibrium exists) and the furan ring or trace aldehyde impurities, leading to darkening (browning) typical of Maillard reactions.

Visualization of Degradation Pathways[3]

The following diagram illustrates the critical degradation nodes that our protocols aim to intercept.

Figure 1: Mechanistic pathway of furan-based amine salt degradation showing the critical role of moisture and oxidation.[3][4]

Storage Protocols

Core Directive: Treat furan-based amine salts as "Active Hygroscopic Species." Standard shelf storage is insufficient.[2]

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Lowers kinetic energy, significantly slowing the rate of hydrolysis and autoxidation.[2] |

| Atmosphere | Argon (Superior to Nitrogen) | Argon is heavier than air, creating a stable "blanket" over the solid in the vial. Nitrogen can diffuse out more easily.[2] |

| Container | Amber Glass + Teflon-Lined Cap | Amber glass blocks UV/Vis light (preventing photo-oxidation).[2] Teflon liners prevent moisture permeation better than paper/foil liners.[2] |

| Desiccation | Secondary Containment | Store the primary vial inside a jar containing active desiccant (e.g., Drierite or Silica Gel with indicator). |

| Segregation | Isolate from Oxidizers | Never store near peroxides or strong acids (e.g., Nitric acid) due to high reactivity of the furan ring [4]. |

Handling & Solubilization Protocols

The "Argon Blanket" Weighing Method

Use this protocol if a Glovebox is unavailable.

-

Preparation: Equilibrate the storage vial to room temperature before opening. Opening a cold vial condenses atmospheric moisture immediately onto the salt (hygroscopic shock).

-

Environment: Work in a low-humidity hood.

-

Dispensing:

-

Flush the headspace of the source vial with a gentle stream of Argon immediately after opening.

-

Weigh the required amount rapidly.

-

CRITICAL: Re-flush the source vial with Argon before screwing the cap back on. Seal with Parafilm for long-term storage.[2]

-

Solubilization Guidelines

Avoid protic solvents for stock solutions if possible, as they promote proton exchange and potential ring opening over time.

| Solvent | Suitability | Notes |

| DMSO-d6 / DMSO | Excellent | Preferred for stock solutions.[2] High solubility, non-protic, stabilizes the salt form. |

| Methanol/Ethanol | Moderate | Acceptable for immediate use.[2] Long-term storage in alcohols can lead to acetal formation or nucleophilic attack on the furan.[2] |

| Water | Poor (Long-term) | Use only for immediate aqueous assays.[2] Hydrolysis risk increases significantly over time (hours/days).[2] |

| DMF | Good | Good alternative to DMSO, but ensure DMF is anhydrous and amine-free.[2] |

QC & Validation: Self-Validating the System

Before committing valuable material to a long synthesis or bio-assay, validate integrity using this decision matrix.

Visual Inspection (Pass/Fail)

-

Fail: Yellow, orange, or brown discoloration. "Clumping" or "caking" indicates moisture ingress (hydrolysis likely initiated).[2]

Analytical Check (NMR)

Run a quick 1H-NMR in DMSO-d6. Look for the "Integrity Fingerprint":

-

Furan Ring Protons: Sharp doublets/multiplets at ~6.4 ppm and ~7.6 ppm.[2]

-

Degradation Markers: Disappearance of aromatic furan signals and appearance of broad aliphatic multiplets (1,4-dicarbonyls) or aldehyde protons (~9.5 ppm) not associated with the parent.

Handling Decision Workflow

Figure 2: Operational workflow for retrieving and validating furan-based salts.[2]

References

-

Marino, P. (2015).[2] Oxidative Cleavage of Furans. Organic Reactions, 87, 1-100.

-

Tong, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.

-

NIST Chemistry WebBook. 2-Furanmethanamine Data and Stability.

-

Sigma-Aldrich. Safety Data Sheet: 2-Furanmethanamine.

-

BenchChem. Handling and storage of hygroscopic Amine hydrochlorides.

Sources

Troubleshooting & Optimization

improving solubility of 3-(2-Furyl)propan-1-amine HCl in organic solvents

Ticket ID: SOL-FUR-003 Subject: Improving solubility of 3-(2-Furyl)propan-1-amine HCl in organic solvents Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility issues because 3-(2-Furyl)propan-1-amine hydrochloride is an ionic salt. While the furan ring and propyl chain are lipophilic (organic-loving), the hydrochloride moiety (

To resolve this, you must disrupt the ionic lattice. This guide provides two validated workflows:

-

The "Free-Base" Isolation: Converting the salt to an oil for general use.

-

In-Situ Neutralization: For immediate use in reactions (e.g., amidation, alkylation).

Module 1: The Solubility Matrix

Before altering your protocol, review the expected solubility profile of the salt versus the free amine. This dictates your solvent choice.

| Solvent | HCl Salt Form ( | Free Amine Form ( | Technical Note |

| Water | High (++++) | Moderate (+/-) | Salt is highly hydrophilic. |

| Methanol | High (+++) | High (++++) | Methanol can solvate ions, but is often reactive. |

| DCM | Low (-) | High (++++) | Target solvent for most synthesis. |